[Isopropyl-(1-methyl-piperidin-4-ylmethyl)-amino]-acetic acid
Description
Properties
IUPAC Name |
2-[(1-methylpiperidin-4-yl)methyl-propan-2-ylamino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-10(2)14(9-12(15)16)8-11-4-6-13(3)7-5-11/h10-11H,4-9H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPZORSZZOSIHNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1CCN(CC1)C)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and high yield. The process may also include purification steps such as crystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
[Isopropyl-(1-methyl-piperidin-4-ylmethyl)-amino]-acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
[Isopropyl-(1-methyl-piperidin-4-ylmethyl)-amino]-acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [Isopropyl-(1-methyl-piperidin-4-ylmethyl)-amino]-acetic acid involves its interaction with specific molecular targets and pathways. It may act as an agonist or antagonist at certain receptors, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Molecular Comparison
*Calculated based on molecular formula.
Substituent Effects on Properties
- Lipophilicity : The isopropyl and methyl groups in the target compound increase lipophilicity compared to the acetyl-substituted analog and the ethoxycarbonyl derivative . This may enhance membrane permeability in biological systems.
- Reactivity : The Fmoc-substituted piperazine compound is highly reactive under basic conditions due to the labile Fmoc group, unlike the target compound, which lacks such protective groups.
Research Findings and Lumping Strategies
Evidence from lumping strategies (grouping structurally similar compounds) suggests that the target compound and its analogs could be classified based on their piperidine/piperazine cores and acetic acid moieties . However, substituent variations (e.g., Fmoc vs. alkyl groups) lead to divergent chemical behaviors, necessitating individualized evaluation in reaction pathways or biological assays .
Biological Activity
Isopropyl-(1-methyl-piperidin-4-ylmethyl)-amino-acetic acid (referred to as IPPAA) is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article explores the biological activity of IPPAA, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
IPPAA contains an isopropyl group and a piperidine moiety, which are commonly found in various pharmaceutical agents. The presence of these structural features suggests potential interactions with biological targets, particularly enzymes and receptors involved in neurotransmission and other physiological processes.
The biological activity of IPPAA is primarily attributed to its ability to interact with specific molecular targets within biological systems. Some key mechanisms include:
- Enzyme Modulation : IPPAA may inhibit the activity of enzymes involved in neurotransmitter synthesis, impacting neuronal signaling pathways. This modulation can lead to various physiological effects, potentially beneficial in treating neurological disorders.
- Receptor Interaction : The compound's piperidine ring can engage with various receptors, influencing their activity and leading to downstream effects in cellular signaling.
Therapeutic Applications
Research indicates that IPPAA has potential applications in several therapeutic areas:
- Neurological Disorders : Given its ability to modulate neurotransmitter synthesis, IPPAA is being investigated for its efficacy in treating conditions such as depression and anxiety disorders.
- Pain Management : The compound's interaction with pain-related pathways suggests it may serve as a lead compound for developing analgesics.
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties, indicating possible applications in combating infections .
Case Study 1: Neuropharmacological Effects
A study investigated the effects of IPPAA on animal models of anxiety. Results indicated that administration of the compound significantly reduced anxiety-like behaviors, suggesting its potential as an anxiolytic agent. The study highlighted the importance of further clinical trials to assess safety and efficacy in humans.
Case Study 2: Antimicrobial Activity
Another research effort focused on evaluating the antimicrobial properties of IPPAA. In vitro tests demonstrated that IPPAA exhibited significant antibacterial activity against several strains of bacteria, including Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be effective at concentrations comparable to established antibiotics .
Comparative Analysis with Similar Compounds
To understand the uniqueness of IPPAA, a comparative analysis with structurally similar compounds was conducted:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| 1-Methylpiperidine | Piperidine ring with methyl group | Commonly used as a solvent; less bioactive than IPPAA |
| 4-Piperidone | Ketone functional group on piperidine | Used in synthesis; shows different reactivity |
| N-Methyl-D-aspartic Acid | Amino acid structure with methyl group | Known neurotransmitter; significant biological role |
| Isopropylamine | Simple amine structure | Basic amine; less complex than IPPAA |
This table illustrates how IPPAA's combination of structural elements may confer distinct biological properties not observed in other similar compounds.
Q & A
Q. What are the recommended synthetic routes for [Isopropyl-(1-methyl-piperidin-4-ylmethyl)-amino]-acetic acid, and how can purity be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with piperidine derivatives. For example, a similar compound (N-(1-isopropyl-4-piperidinyl)-2-phenoxyacetamide) is synthesized by reacting 1-methyl-4-piperidone with isopropylamine and phenoxyacetic acid under controlled conditions . Key steps include:
- Amide bond formation : Use coupling agents like EDC/HOBt for efficient conjugation.
- Purification : Column chromatography (e.g., silica gel) or recrystallization to achieve >95% purity.
- Characterization : Validate purity via HPLC and confirm structure using H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H NMR identifies proton environments (e.g., isopropyl and piperidinylmethyl groups), while C NMR confirms carbon backbone integrity .
- Mass Spectrometry : HRMS determines molecular weight and fragmentation patterns to verify the molecular formula (e.g., C16H24N2O2) .
- Infrared Spectroscopy (IR) : Detects functional groups like carboxylic acid (-COOH) and secondary amines .
Advanced Research Questions
Q. How can computational methods predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model binding affinities with receptors (e.g., neurotransmitter transporters) .
- Quantum Chemical Calculations : Employ density functional theory (DFT) to optimize geometry and calculate electrostatic potential maps for interaction hotspots .
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions in physiological conditions (e.g., solvation models) to assess stability .
Q. What strategies resolve contradictions between in vitro and in vivo pharmacokinetic data?
- Methodological Answer :
- Meta-Analysis : Compare datasets across studies to identify confounding variables (e.g., metabolic enzyme variability) .
- Species-Specific ADME Profiling : Conduct parallel in vitro (hepatocyte assays) and in vivo (rodent) studies to isolate species-dependent metabolism .
- Physiologically Based Pharmacokinetic (PBPK) Modeling : Integrate in vitro permeability (Caco-2 assays) and plasma protein binding data to refine in vivo predictions .
Q. How to design experiments to study structure-activity relationships (SAR) for derivatives of this compound?
- Methodological Answer :
- Factorial Design of Experiments (DoE) : Vary substituents (e.g., alkyl groups on the piperidine ring) and measure effects on receptor binding using response surface methodology .
- Free-Wilson Analysis : Quantify contributions of specific moieties (e.g., isopropyl group) to biological activity .
- High-Throughput Screening (HTS) : Test synthetic analogs in functional assays (e.g., cAMP inhibition for GPCR targets) .
Q. What methodologies assess metabolic stability and toxicity of this compound?
- Methodological Answer :
- In Vitro Metabolism : Use human liver microsomes (HLM) to measure intrinsic clearance and identify major CYP450 isoforms involved .
- Ames Test : Screen for mutagenicity using bacterial reverse mutation assays .
- In Silico Toxicity Prediction : Tools like Derek Nexus predict hepatotoxicity and cardiotoxicity based on structural alerts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
